N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isoxazole ring, a sulfamoyl group, and a thiazepane ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the sulfamoyl group. The final step involves the formation of the thiazepane ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide
- 4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of an isoxazole ring, a sulfamoyl group, and a thiazepane ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-10-11(2)20-26-17(10)21-28(24,25)13-5-3-12(4-6-13)18-16(23)14-9-27-8-7-15(22)19-14/h3-6,14,21H,7-9H2,1-2H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZPBMSTAZCDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CSCCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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